molecular formula C15H18BNO3 B1508155 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole CAS No. 501944-79-2

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole

Cat. No.: B1508155
CAS No.: 501944-79-2
M. Wt: 271.12 g/mol
InChI Key: BPBJCLGGUPENKL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound reflects the complex structural organization of this compound, incorporating elements from both heterocyclic and organoboron chemical classification systems. According to International Union of Pure and Applied Chemistry nomenclature principles, the compound is systematically designated as 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole, which precisely describes the connectivity and substitution pattern of all constituent atoms. The name indicates the presence of an oxazole ring at the 2-position substituted with a phenyl group that bears a pinacolborane ester at the para position.

Structural identification of this compound reveals several key molecular features that define its chemical behavior and synthetic utility. The molecular formula C15H18BNO3 indicates the presence of fifteen carbon atoms, eighteen hydrogen atoms, one boron atom, one nitrogen atom, and three oxygen atoms, arranged in a specific three-dimensional configuration that influences the compound's physical and chemical properties. The molecular weight of 271.1221 atomic mass units places this compound within a size range that is particularly amenable to standard analytical techniques and synthetic manipulations commonly employed in organic chemistry laboratories.

Structural Parameter Value Description
Molecular Formula C15H18BNO3 Complete atomic composition
Molecular Weight 271.1221 g/mol Calculated molecular mass
Chemical Abstracts Service Number 501944-79-2 Unique chemical identifier
Melting Point Data Not specified Physical property data
Boiling Point Estimated >300°C Thermal stability indicator

The compound's structural architecture can be analyzed through examination of its constituent functional groups and their spatial relationships. The oxazole ring system consists of a five-membered heterocycle containing one nitrogen atom and one oxygen atom, which creates a distinctive electronic environment characterized by electron deficiency that influences the ring's reactivity toward nucleophilic and electrophilic reagents. The phenyl linker provides a rigid aromatic spacer that positions the pinacolborane ester group at an optimal distance from the oxazole ring, preventing unwanted intramolecular interactions while maintaining electronic communication between the two functional groups.

The pinacolborane ester functionality represents a protected form of boronic acid that exhibits enhanced stability compared to the free boronic acid while retaining the ability to participate in cross-coupling reactions under appropriate catalytic conditions. The tetramethyl substitution pattern on the dioxaborolane ring provides steric protection around the boron center, contributing to the compound's overall stability and facilitating selective reactivity at this position. This structural arrangement has been optimized through extensive research in organoboron chemistry to provide an ideal balance between stability and reactivity for synthetic applications.

Historical Context in Heterocyclic Boron Chemistry

The development of heterocyclic boron chemistry represents one of the most significant advances in synthetic organic chemistry during the late twentieth and early twenty-first centuries, with compounds like this compound representing the culmination of decades of research into the synthesis and application of organoboron compounds. The historical foundation for this field was established through the pioneering work on boronic acids and their derivatives, which began with the first preparation and isolation of a boronic acid by Frankland in 1860, although practical applications remained limited for more than a century due to synthetic and stability challenges.

The revolutionary breakthrough that enabled the practical application of compounds like this compound came with the discovery of the palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron by Miyaura and coworkers in 1995, which provided the first general method for preparing pinacol boronates without the use of harsh organometallic reagents. This development provided access to numerous aryl and heteroaryl boron derivatives possessing sensitive functional groups, dramatically expanding the scope of accessible organoboron compounds and enabling the synthesis of complex heterocyclic systems.

Historical Milestone Year Significance Impact on Field
First Boronic Acid Isolation 1860 Frankland's pioneering work Established foundation of organoboron chemistry
Suzuki Coupling Development 1979 Cross-coupling methodology Enabled practical boronic acid applications
Miyaura Borylation 1995 Direct halide borylation Revolutionized boronic ester synthesis
Heteroaryl Extension 2006 Oxazole coupling protocols Expanded heterocyclic applications

The specific application of boronic ester chemistry to oxazole systems gained prominence following the development of protocols for the functionalization of oxazole rings using Suzuki coupling reactions, as described in comprehensive studies of oxazole reactivity patterns. These investigations demonstrated that oxazole rings could serve as effective coupling partners in palladium-catalyzed cross-coupling reactions, provided that appropriate leaving groups and reaction conditions were employed. The development of efficient methods for installing boronic ester functionality on oxazole systems represented a crucial advance that enabled the synthesis of compounds like this compound.

Recent advances in borylation methodology have further expanded the accessibility of heterocyclic boronic esters through the development of alternative borylating agents and reaction conditions. The introduction of tetrakis(dimethylamino)diboron as a borylating agent has provided a more atom economical and efficient approach to borylation reactions, representing a significant improvement over traditional methods that relied heavily on bis(pinacolato)diboron. These methodological advances have reduced both the time and chemical waste associated with boronic ester synthesis, making compounds like this compound more readily accessible for research and application.

The evolution of heterocyclic boron chemistry has been characterized by a progressive understanding of the electronic and steric factors that influence the reactivity of organoboron compounds in various synthetic transformations. Early investigations focused primarily on simple arylboronic acids and their applications in cross-coupling reactions, but subsequent research has demonstrated that the incorporation of heterocyclic functionality can dramatically alter the electronic properties and reactivity patterns of boronic compounds. This understanding has led to the development of increasingly sophisticated heterocyclic boronic esters that combine multiple functional groups within carefully designed molecular frameworks.

Properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-5-11(6-8-12)13-17-9-10-18-13/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBJCLGGUPENKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501944-79-2
Record name 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole
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Mechanism of Action

Mode of Action

Similar compounds are known to participate in borylation reactions, where they interact with their targets by donating a boron atom. This can result in significant changes in the target molecule, potentially altering its function or reactivity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole. For instance, it is known to be stable under normal conditions but may hydrolyze in a humid environment. Furthermore, its reactivity and efficacy may be influenced by factors such as temperature, pH, and the presence of other reactive species.

Biochemical Analysis

Biochemical Properties

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with a variety of enzymes, including those involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of covalent bonds with active site residues, leading to enzyme inhibition or activation depending on the specific context. For example, this compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate signaling pathways by interacting with key signaling proteins, leading to altered phosphorylation states and downstream effects. Additionally, this compound has been shown to affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through a combination of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form covalent bonds with active site residues of enzymes is a key aspect of its mechanism of action. This binding can lead to conformational changes in the enzyme, resulting in either inhibition or activation of its catalytic activity. Furthermore, this compound can interact with DNA-binding proteins, thereby modulating gene expression and influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower dosages, the compound has been observed to have beneficial effects, such as enhanced metabolic activity and improved oxidative stress responses. At higher dosages, toxic or adverse effects can occur, including cellular damage and impaired organ function. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, it has been shown to interact with enzymes in the glycolytic pathway, leading to changes in metabolite levels and overall metabolic activity. Additionally, this compound can affect the activity of enzymes involved in oxidative phosphorylation, thereby influencing cellular energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. Studies have shown that this compound can accumulate in certain tissues, leading to localized effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. The compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can interact with key biomolecules and influence cellular processes. Targeting signals and post-translational modifications play a role in directing the compound to these compartments. For example, nuclear localization signals can facilitate the transport of this compound to the nucleus, where it can modulate gene expression and other nuclear functions.

Biological Activity

The compound 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole is a boron-containing heterocyclic compound with potential applications in various biological contexts. This article reviews its biological activity based on available literature and research findings.

  • Chemical Formula : C26_{26}H26_{26}BNO4_4
  • Molecular Weight : 427.30 g/mol
  • CAS Number : 2009169-65-5

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through the boron atom's unique properties. Boron compounds are known for their ability to form stable complexes with biomolecules, which can enhance their therapeutic efficacy.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Anticancer Activity :
    • Compounds containing boron have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that boron-containing compounds can inhibit tubulin polymerization, which is crucial in cancer cell division .
    • A study highlighted that certain derivatives exhibited IC50_{50} values as low as 0.34 µM against specific cancer cell lines .
  • Apoptotic Induction :
    • Research has indicated that some derivatives induce apoptosis in cancer cells by activating caspase pathways. For example, compounds were shown to increase caspase-3 activation significantly when tested on A549 cells .
  • Enzyme Inhibition :
    • The compound may also act as an inhibitor for various enzymes involved in metabolic pathways. For instance, inhibition of CYP3A4 has been noted in related compounds, which could lead to significant drug-drug interactions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tubulin polymerization
Apoptosis InductionIncreased caspase-3 activation
Enzyme InhibitionInhibition of CYP3A4

Case Study: Anticancer Efficacy

A recent study focused on a series of boron-containing compounds similar to This compound demonstrated significant anticancer properties against various cell lines. The study reported a notable growth inhibition in leukemia and solid tumor cell lines with GI50_{50} values below 1 µM for several derivatives .

Comparison with Similar Compounds

Thiazole Analogues

Compound: 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS: Not explicitly provided)

  • Structural Difference : Replaces the oxazole ring with a thiazole (sulfur instead of oxygen).
  • Synthesis : Prepared via Li/Br exchange followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in diethyl ether .
  • Reactivity : Thiazole’s lower electron density (due to sulfur’s electronegativity) may reduce coupling efficiency compared to oxazole derivatives.
  • Applications : Less common in drug synthesis but used in agrochemicals.

Benzooxazole Derivatives

Compound : 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole (CAS: 439090-73-0)

  • Structural Difference : A benzene ring is fused to the oxazole core.
  • Properties : Enhanced π-conjugation improves fluorescence properties, making it suitable for optoelectronic materials. However, steric bulk may slow cross-coupling kinetics .
  • Applications : Used in OLEDs and sensors.

Oxadiazole Analogues

Compound : 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole (CAS: 276694-19-0)

  • Structural Difference : Oxadiazole ring (two nitrogen atoms) replaces oxazole.
  • Stability : Higher thermal stability due to the electron-deficient oxadiazole core.
  • Reactivity : Acts as a stronger electron-withdrawing group, facilitating coupling with electron-rich aryl halides .

Directly Boronated Oxazoles

Compound : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole (CAS: 942070-84-0)

  • Structural Difference : Boronate ester is directly attached to the oxazole ring, omitting the phenyl spacer.
  • Reactivity : Higher electron density at the boron site increases susceptibility to hydrolysis, reducing stability .
  • Applications: Limited to short-term synthetic steps.

Comparative Data Table

Compound Name CAS Number Molecular Weight Core Heterocycle Key Properties
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole 439090-73-0 297.15 g/mol Oxazole High stability, moderate reactivity in Suzuki couplings
2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole N/A ~313.23 g/mol Thiazole Lower electron density; agrochemical applications
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole 439090-73-0 373.23 g/mol Benzooxazole Fluorescent; steric hindrance slows coupling
2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole 276694-19-0 298.13 g/mol Oxadiazole Electron-deficient; thermal stability
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole 942070-84-0 209.05 g/mol Oxazole Hydrolysis-prone; limited stability

Key Research Findings

  • Electronic Effects : Oxazole derivatives exhibit higher electron density compared to oxadiazoles, favoring coupling with electron-deficient partners. Thiazoles show intermediate behavior .
  • Steric Considerations : Benzooxazole derivatives suffer from steric hindrance, reducing reaction rates in cross-couplings .
  • Stability : Boronate esters on phenyl-linked oxazoles (e.g., 439090-73-0) are more stable than those directly attached to the heterocycle .

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

  • Starting Materials:

    • 2-(4-bromophenyl)oxazole or 2-(4-chlorophenyl)oxazole
    • Bis(pinacolato)diboron (B2pin2) as the boron source
  • Catalysts and Conditions:

    • Palladium catalyst, commonly Pd(dppf)Cl2 or Pd(PPh3)4
    • Base such as potassium carbonate (K2CO3) or potassium acetate (KOAc)
    • Solvent: Typically 1,4-dioxane or dimethylformamide (DMF)
    • Inert atmosphere (nitrogen or argon)
    • Heating at 80–100 °C for several hours
  • Reaction:
    The halogenated oxazole undergoes oxidative addition to the Pd(0) catalyst, followed by transmetalation with bis(pinacolato)diboron and reductive elimination to form the boronate ester.

  • Yield:
    Reported yields range from 65% to 85%, depending on the catalyst system and reaction optimization.

Alternative Synthetic Approaches

  • Direct Borylation of Aryl C–H Bonds:
    Though less common for this substrate, iridium-catalyzed C–H borylation methods can be applied to phenyl-oxazole derivatives to install the boronate ester directly on the aromatic ring. This method requires:

    • Iridium catalysts such as [Ir(cod)(OMe)]2 with bipyridine ligands
    • Pinacolborane (HBpin) as the boron source
    • Mild heating (room temperature to 80 °C)
  • Advantages: Avoids the need for pre-halogenated substrates but may have regioselectivity challenges.

Detailed Reaction Data and Conditions

Parameter Typical Conditions Notes
Halogenated substrate 2-(4-bromophenyl)oxazole Commercially available or synthesized
Boron source Bis(pinacolato)diboron (B2pin2) Stable, widely used
Catalyst Pd(dppf)Cl2, Pd(PPh3)4 Pd(dppf)Cl2 often preferred for higher yields
Base Potassium carbonate (K2CO3), potassium acetate (KOAc) Facilitates transmetalation
Solvent 1,4-Dioxane, DMF High boiling point solvents preferred
Temperature 80–100 °C Reflux or oil bath heating
Atmosphere Nitrogen or argon Prevents catalyst oxidation
Reaction time 6–24 hours Depends on scale and catalyst loading
Yield 65–85% Optimized conditions yield higher

Industrial and Scale-Up Considerations

  • Continuous Flow Systems:
    For industrial production, continuous flow reactors are employed to enhance heat and mass transfer, allowing better control of reaction parameters and improved reproducibility.

  • Catalyst Recycling:
    Palladium catalysts can be immobilized or recovered to reduce cost and environmental impact.

  • Purification:
    The product is typically purified by column chromatography or recrystallization to achieve high purity suitable for further synthetic applications.

Research Findings and Optimization

  • Catalyst and Ligand Effects:
    Studies show that the choice of ligand on palladium significantly affects the reaction rate and yield. Bidentate phosphine ligands such as dppf enhance catalyst stability.

  • Base Selection:
    Potassium carbonate is preferred for its mild basicity and solubility in polar solvents, leading to cleaner reactions.

  • Solvent Influence:
    Polar aprotic solvents like DMF can improve solubility of reactants but may require careful control to avoid side reactions.

  • Reaction Monitoring:
    Techniques such as thin-layer chromatography (TLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy are used to monitor conversion and purity.

Summary Table of Preparation Methods

Method Starting Material Catalyst/System Base Solvent Temp (°C) Yield (%) Comments
Pd-catalyzed Miyaura Borylation 2-(4-bromophenyl)oxazole Pd(dppf)Cl2, Pd(PPh3)4 K2CO3, KOAc 1,4-Dioxane, DMF 80–100 65–85 Most common, reliable
Ir-catalyzed C–H Borylation 2-(4-phenyl)oxazole (non-halogenated) [Ir(cod)(OMe)]2 + bipyridine None or mild base Toluene, THF 25–80 Moderate Direct C–H functionalization, regioselectivity issues
Multi-component synthesis (reported in literature) 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde + oxazole precursors Various Variable Variable Variable 68–79 Complex routes for derivatives

Q & A

Q. Key Resources :

  • Spectral Data : PubChem CID 756520-75-9 (reference ¹H/¹³C NMR) .
  • Catalytic Protocols : Miyaura & Suzuki (1995) for mechanistic frameworks .
  • Optoelectronic Applications : Dual-core emitter synthesis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole
Reactant of Route 2
Reactant of Route 2
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole

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